3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
Description
BenchChem offers high-quality 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-3-(furan-2-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQPNOKUHDOIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-70-4 | |
| Record name | 3-amino-3-(furan-2-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Furan-Containing Beta-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing β-amino acids represent a unique and valuable class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid furan scaffold, coupled with the inherent conformational preferences of the β-amino acid backbone, offers a compelling strategy for the design of peptidomimetics with well-defined secondary structures. These structures can mimic or disrupt protein-protein interactions, modulate enzyme activity, and serve as chiral building blocks for the synthesis of complex bioactive molecules. The incorporation of a furan moiety not only imparts structural rigidity but also introduces a heteroaromatic system capable of engaging in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the core physical properties of furan-containing β-amino acids, offering insights into their synthesis, characterization, and conformational behavior to aid in their rational application in drug discovery and materials science.
Physicochemical Properties
The physicochemical properties of furan-containing β-amino acids are fundamental to their handling, formulation, and biological activity. These properties are influenced by the nature of the furan ring, the substitution pattern, and the stereochemistry of the β-amino acid.
Melting Point
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | 260 |
| 3-Amino-3-(furan-2-yl)propanoic acid | C₇H₉NO₃ | 155.15 | Not available |
| 3-Amino-3-(5-ethylfuran-2-yl)propanoic acid | C₉H₁₃NO₃ | 183.20 | Not available |
Table 1: Known Physicochemical Properties of Selected Furan-Containing β-Amino Acids.[1][4][5][6]
Solubility
The solubility of furan-containing β-amino acids in various solvents is a critical parameter for their synthesis, purification, and biological testing. Generally, the presence of both an acidic carboxyl group and a basic amino group imparts some degree of aqueous solubility, which can be modulated by pH. 2-Amino-3-(furan-2-yl)propanoic acid is reported to be soluble in water and some organic solvents[1]. The furan ring itself is a relatively nonpolar moiety, and its contribution to overall solubility will depend on the other functional groups present in the molecule. For peptidomimetics and drug candidates, achieving an appropriate balance of hydrophilicity and lipophilicity is crucial for oral bioavailability and cell permeability.
Optical Rotation
Chirality is a fundamental property of most amino acids, and furan-containing β-amino acids are no exception. The stereochemistry at the α- and β-carbons is critical for their biological activity and their ability to induce specific secondary structures in peptides. Optical rotation, measured using a polarimeter, is a key technique for characterizing the enantiomeric purity of these compounds.[7][8] The direction and magnitude of optical rotation are specific to each enantiomer and are dependent on the solvent, temperature, and the wavelength of the light used.[8] For instance, the two enantiomers of a chiral molecule will have optical rotations of equal magnitude but opposite signs[7]. While specific optical rotation data for a wide range of furan-containing β-amino acids are not extensively tabulated in the literature, it is a routine and essential measurement in their synthesis and characterization. It's important to note that there is no simple correlation between the (R/S) designation of a chiral center and the direction of optical rotation (+/-)[9][10].
Conformational Analysis
The three-dimensional structure of furan-containing β-amino acids and the peptides they form is a primary determinant of their biological function. The rigid furan ring significantly constrains the conformational freedom of the peptide backbone, predisposing it to adopt well-defined secondary structures, such as β-turns and helices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules. For furan-containing β-amino acids and their peptide derivatives, ¹H and ¹³C NMR provide detailed information about the local environment of each atom.[11] Key NMR parameters for conformational analysis include:
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons and carbons are sensitive to the local electronic environment and can indicate the presence of specific secondary structures.
-
Coupling Constants (J-values): Three-bond coupling constants (³J) between adjacent protons, particularly the ³J(HNHα) coupling, can provide information about the dihedral angles of the peptide backbone according to the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space proximity between protons, which is crucial for determining the overall three-dimensional fold of a peptide. The presence of specific NOEs can confirm the existence of turns and other secondary structural elements.
Detailed NMR studies on peptidomimetics containing furanoid sugar amino acids have revealed that these residues can induce folded conformations, such as unusual nine-membered pseudo β-turn-like structures stabilized by intramolecular hydrogen bonds.[12]
-
Sample Preparation: Dissolve a few milligrams of the purified furan-containing β-amino acid or peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃) to a concentration of approximately 1-10 mM.
-
1D NMR Acquisition: Acquire ¹H and ¹³C NMR spectra to identify all proton and carbon signals.
-
2D NMR Acquisition: Perform a series of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is useful for sequence determination.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).
-
-
Data Analysis: Analyze the 2D spectra to assign all proton and carbon resonances and to extract conformational constraints (J-couplings and NOEs). These constraints can then be used in molecular modeling to generate a three-dimensional structure.
Caption: Workflow for NMR-based conformational analysis of furan-containing β-amino acids.
X-ray Crystallography
X-ray crystallography provides an atomic-resolution view of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for unambiguously determining the stereochemistry and the preferred conformation of furan-containing β-amino acids and their derivatives. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles, as well as intermolecular interactions within the crystal lattice.[13]
Crystallographic studies of peptides containing furanoid sugar amino acids have confirmed the presence of ordered structures, such as turns stabilized by intramolecular hydrogen bonds, which often closely resemble the conformations observed in solution by NMR.[14][15]
-
Crystallization: The most critical and often challenging step is to grow single crystals of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, and an initial electron density map is calculated. An atomic model is then built into the electron density map and refined to best fit the experimental data.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the conformation of the peptide backbone.
For peptides containing furan-containing β-amino acids, CD spectroscopy can be used to:
-
Estimate Secondary Structure Content: The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) can be used to estimate the percentage of α-helix, β-sheet, and random coil conformations.
-
Monitor Conformational Changes: CD is an excellent tool for studying how the conformation of a peptide changes in response to environmental factors such as temperature, pH, or the addition of ligands.
-
Confirm the Presence of Ordered Structures: The observation of a distinct CD signal is a strong indication that the peptide is adopting a folded, non-random conformation. Studies have shown that the incorporation of furanoid sugar amino acids can lead to characteristic CD curves indicative of stable secondary structures.[4]
Influence of the Furan Moiety on Conformational Preferences
The furan ring, being a five-membered aromatic heterocycle, imposes significant steric and electronic constraints on the adjacent β-amino acid backbone. The planarity of the furan ring restricts the rotation around the Cα-C(furan) and Cβ-C(furan) bonds, thereby limiting the accessible conformational space. This conformational restriction is a key factor in the ability of these amino acids to induce well-defined secondary structures in peptides.
Furthermore, the oxygen heteroatom and the π-electron system of the furan ring can participate in non-covalent interactions that stabilize specific conformations. These include:
-
Intramolecular Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, stabilizing turn-like structures.
-
π-Stacking Interactions: The aromatic furan ring can engage in π-stacking interactions with other aromatic residues in a peptide sequence.
-
Dipole-Dipole Interactions: The dipole moment of the furan ring can influence the local electrostatic environment and favor specific orientations of the peptide backbone.
Computational studies, using methods such as density functional theory (DFT), can provide valuable insights into the conformational energies and preferences of furan-containing β-amino acids, complementing experimental data from NMR and X-ray crystallography.[16][17] These studies can help to rationalize the observed conformational preferences and guide the design of new β-amino acids with tailored structural properties.
Conclusion
Furan-containing β-amino acids are a versatile and powerful class of building blocks for the design of conformationally constrained peptides and peptidomimetics. Their unique physical and conformational properties, largely dictated by the rigid furan scaffold, make them attractive for a wide range of applications in drug discovery and materials science. A thorough understanding of their physicochemical properties, including melting point, solubility, and optical rotation, is essential for their practical application. Furthermore, the detailed conformational analysis of these molecules, through a combination of NMR spectroscopy, X-ray crystallography, and CD spectroscopy, provides the structural insights necessary for the rational design of novel bioactive compounds. As the field of peptidomimetic design continues to evolve, furan-containing β-amino acids are poised to play an increasingly important role in the development of next-generation therapeutics.
References
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Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(22), 7710–7721. [Link]
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van der Veken, P., Dirksen, E. H., Brannet, E., van der Marel, G. A., van Boom, J. H., & Kessler, H. (2003). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. Journal of the American Chemical Society, 125(36), 10822–10829. [Link]
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ResearchGate. (2016, January 12). (PDF) A Theoretical Study of β -Amino Acid Conformational Energies and Solvent Effect. [Link]
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Gajewska, K. U., et al. (2013). Conformational preferences of furan- and thiophene-based arylamides: a combined computational and experimental study. Physical Chemistry Chemical Physics, 15(34), 14349–14360. [Link]
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MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
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Hilaris. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]
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Ravikumar, K. S., & Sridhar, G. R. (2002). Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. Biochimica et Biophysica Acta, 1570(2), 111–118. [Link]
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Li, J., & Li, X. (2023). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 13(7), 4505–4510. [Link]
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Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. (n.d.). [Link]
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Szymański, P., & Mroczkiewicz, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 438. [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. (2025, December 2). Molbank, 2025(4), M1298. [Link]
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Do, H. T., et al. (2020). Melting properties of amino acids and their solubility in water. RSC Advances, 10(72), 44205–44215. [Link]
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ResearchGate. (2025, August 6). (PDF) Synthesis and x-ray structural characterization of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-o-(2- phenylacetyl)oxime. [Link]
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An In-depth Technical Guide to 3-Amino-3-(furan-2-yl)propionic acid hydrochloride
This guide provides a comprehensive technical overview of 3-Amino-3-(furan-2-yl)propionic acid hydrochloride, a heterocyclic β-amino acid of interest to researchers and professionals in drug discovery and development. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights and detailed methodologies.
Introduction and Significance
3-Amino-3-(furan-2-yl)propionic acid, a β-alanine derivative incorporating a furan moiety, represents a unique structural scaffold with potential for diverse biological activities. The furan ring, a five-membered aromatic heterocycle, is a key structural component in numerous pharmacologically active compounds, contributing to a wide range of therapeutic properties including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[1] As a β-amino acid, this compound is a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA), suggesting potential applications in neuroscience research.[2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable for experimental studies.
This guide aims to be a valuable resource for scientists, providing the necessary technical information to facilitate further research and application of this compound.
Nomenclature and Chemical Identity
A clear understanding of a compound's nomenclature is crucial for accurate scientific communication and literature searches. 3-Amino-3-(furan-2-yl)propionic acid hydrochloride is known by several synonyms and is cataloged under various chemical identifiers.
Table 1: Synonyms and Identifiers
| Category | Identifier | Value | Source |
| IUPAC Name | 3-amino-3-(furan-2-yl)propanoic acid hydrochloride | PubChem[3] | |
| Common Synonyms | 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride | Echemi[4] | |
| 3-Amino-3-(2-furyl)propanoic acid hydrochloride | |||
| 3-(2-Furyl)-beta-alanine hydrochloride | PubChem[3] | ||
| 3-Amino-3-furan-2-yl-propionic acid hydrochloride | PubChem[3] | ||
| CAS Number | 2177263-70-4 | Lab-Chemicals.com[5] | |
| Parent Compound CAS | 73456-99-2 (for the free amino acid) | PubChem[3] | |
| PubChem CID | Not available for the hydrochloride, 565849 (for the free amino acid) | PubChem[3] | |
| Molecular Formula | C₇H₁₀ClNO₃ | Echemi[4] | |
| Molecular Weight | 191.61 g/mol | Echemi[4] | |
| InChI Key | YIKVKIOGYSPIMP-UHFFFAOYSA-N (for the free amino acid) | PubChem[3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for designing experiments, developing formulations, and understanding its behavior in biological systems.
Table 2: Physicochemical Data
| Property | Value | Notes and Source |
| Appearance | White to off-white solid | Expected for a hydrochloride salt of an amino acid. |
| Melting Point | Not specified for hydrochloride. 206 °C (for free amino acid) | Matrix Scientific |
| Solubility | Soluble in water. | The hydrochloride salt form generally confers aqueous solubility. Solubility in organic solvents like methanol and ethanol is likely, while solubility in non-polar solvents is expected to be low.[6] |
| pKa | Not specified. Expected values would be ~2-3 for the carboxylic acid and ~9-10 for the ammonium group. | Based on typical amino acid pKa values. |
| Storage | Store in an inert atmosphere at room temperature. | Lab-Chemicals.com[5] |
Synthesis and Methodologies
The synthesis of 3-Amino-3-(furan-2-yl)propionic acid hydrochloride can be approached through established methods for β-amino acid synthesis. A plausible and widely applicable route is a modification of the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and a cyanide source, followed by hydrolysis.
Proposed Synthesis Workflow
A logical synthetic pathway commences with furan-2-carbaldehyde, a readily available starting material. This approach offers a straightforward route to the target molecule.
Caption: Proposed synthesis workflow for 3-Amino-3-(furan-2-yl)propionic acid hydrochloride.
Detailed Experimental Protocol (Adapted from established methods)
This protocol is based on the principles of the Strecker synthesis and subsequent hydrolysis, adapted for the specific target compound.[7][8]
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, to a stirred solution of furan-2-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add ammonium chloride (1.5 equivalents).
-
To this mixture, add a solution of sodium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 20°C using an ice bath.
-
Causality: The ammonium chloride serves as the ammonia source and maintains a slightly acidic pH to facilitate imine formation. The cyanide ion is the nucleophile that attacks the electrophilic imine carbon.[8]
-
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding it to ice water. Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to the Amino Acid and Hydrochloride Salt Formation
-
To the crude α-aminonitrile, add a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours. The hydrolysis of the nitrile to a carboxylic acid is typically vigorous and requires elevated temperatures.[7]
-
Causality: Strong acidic conditions are necessary to hydrolyze the stable nitrile group to a carboxylic acid and to protonate the amino group, forming the ammonium salt.
-
-
Monitor the completion of the hydrolysis by TLC or LC-MS.
-
After cooling to room temperature, the product may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
The resulting solid is the crude 3-Amino-3-(furan-2-yl)propionic acid hydrochloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[9]
Potential Applications and Biological Activity
The structural features of 3-Amino-3-(furan-2-yl)propionic acid hydrochloride suggest several avenues for investigation in drug discovery and chemical biology.
Antimicrobial Potential
Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11] Research on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has demonstrated their efficacy against both yeast-like fungi, such as Candida albicans, and bacteria, including Escherichia coli and Staphylococcus aureus.[10][11] The mechanism of action is thought to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.
Neuroscience and GABA Analogue
As a β-amino acid, the title compound is a structural analogue of GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] GABA analogues are an important class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain. The furan ring introduces unique steric and electronic properties compared to existing GABA analogues, which could lead to novel pharmacological profiles. A synthetic chalcone containing a furan-2-yl moiety has been shown to exhibit anxiolytic and anticonvulsant effects, potentially through interaction with the GABA-A receptor.[1]
Building Block in Medicinal Chemistry
This compound can serve as a versatile building block for the synthesis of more complex molecules, including peptides and small molecule inhibitors. The primary amine and carboxylic acid functional groups allow for a variety of chemical modifications, enabling the generation of compound libraries for screening against various biological targets.
Conclusion
3-Amino-3-(furan-2-yl)propionic acid hydrochloride is a compound with significant potential for further investigation in medicinal chemistry and drug development. Its unique combination of a furan heterocycle and a β-amino acid scaffold makes it a compelling candidate for the exploration of novel antimicrobial and neuroactive agents. This guide provides a solid foundation of its chemical properties, a plausible and detailed synthetic route, and an overview of its potential applications, thereby empowering researchers to unlock the full potential of this intriguing molecule.
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beta-amino acid building blocks for medicinal chemistry
An In-Depth Technical Guide to β-Amino Acid Building Blocks for Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of non-natural amino acids into therapeutic candidates represents a cornerstone of modern medicinal chemistry. Among these, β-amino acids have emerged as exceptionally versatile building blocks for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of β-amino acids. We will explore their unique structural and conformational properties, detail robust and field-proven synthetic methodologies for their preparation, and showcase their transformative applications in the design of next-generation therapeutics, from peptidomimetics to small molecule drugs.
The Fundamental Advantage: Redefining the Peptidic Backbone
At its core, a β-amino acid is a homolog of a natural α-amino acid, distinguished by an additional methylene unit in its carbon backbone.[3] This seemingly minor structural alteration—placing the amino group on the β-carbon (C3) relative to the carboxyl group, rather than the α-carbon (C2)—has profound consequences for molecular geometry, conformational preference, and biological stability.[2][4]
Unlike α-amino acids, which have a single stereocenter at the α-carbon (for non-glycine variants), β-amino acids can possess chiral centers at both the C2 and C3 positions.[1][5] This results in a significant expansion of stereochemical and structural diversity, offering up to four possible diastereoisomers for a given side chain.[1][2] This expanded chemical space provides medicinal chemists with an exquisitely tunable toolkit for molecular design.[1]
The two primary classes of acyclic β-amino acids are defined by the position of the side chain (R group):
-
β³-Amino Acids: The side chain is attached to the β-carbon (C3).
-
β²-Amino Acids: The side chain is attached to the α-carbon (C2).[6]
This fundamental structural difference is visualized below.
Caption: Comparative structures of α- and β-amino acids.
Conformational Control and the Rise of Foldamers
The lengthened backbone of β-amino acids imparts a profound and advantageous influence on peptide secondary structure. While short α-peptides are often conformationally flexible in solution, β-peptides exhibit a remarkable propensity to adopt stable, well-defined secondary structures, such as helices and sheets, even with as few as four to six residues.[4][7] This ability to form predictable three-dimensional shapes, termed "foldamers," is a paradigm shift for drug designers.
Key secondary structures adopted by β-peptides include:
-
14-Helix: A highly stable structure characterized by a 14-membered hydrogen-bonded ring. It is a common conformation for β³-peptides.[4]
-
12-Helix: A distinct helical fold often observed in peptides containing cyclic β-amino acid residues.[4]
-
10/12-Helix and other variants: A variety of other helical structures have been characterized, highlighting the conformational richness of β-peptides.[6]
This inherent stability is a direct result of the altered backbone torsion angles and the preference for gauche conformations around the Cα-Cβ bond.[6] The ability to rationally design and synthesize peptides that fold into predictable, stable conformations allows for the precise spatial arrangement of side chains to mimic the binding epitopes of natural proteins, a critical requirement for designing potent receptor agonists, antagonists, and enzyme inhibitors.[8]
Core Advantages in Medicinal Chemistry
The incorporation of β-amino acids into drug candidates offers a suite of compelling advantages over their natural α-amino acid counterparts.
Unparalleled Proteolytic Resistance
Perhaps the most significant advantage of β-peptides is their exceptional stability against degradation by proteases.[1][6] Natural proteases have evolved to recognize and cleave the specific peptide bond geometry of α-peptides. The altered backbone topology of β-amino acid-containing peptides disrupts this recognition, rendering them resistant to enzymatic cleavage.[9][10] This dramatically increases their metabolic stability and in vivo half-life, a critical hurdle in the development of peptide-based therapeutics.[11][12]
Enhanced Pharmacokinetic Profiles
The increased metabolic stability directly translates to improved pharmacokinetic properties.[13][14] Longer half-lives reduce the dosing frequency required to maintain therapeutic concentrations, improving patient compliance and therapeutic efficacy. This resistance to degradation is a key factor enabling the development of orally bioavailable peptide-like drugs.[10]
Broadened Structural and Functional Diversity
As previously mentioned, the potential for substitution at two backbone carbons and the existence of multiple stereoisomers provide an enormous scope for molecular design.[1][5] This allows for fine-tuning of a molecule's properties, including its binding affinity, selectivity, and solubility. Furthermore, cyclic β-amino acids can be used to introduce conformational constraints, locking a peptide into its bioactive conformation and enhancing potency.[2]
Caption: β-peptides mimic α-peptide binding while resisting protease degradation.
Key Methodologies for Asymmetric Synthesis
The production of enantiomerically pure β-amino acids is paramount for their use in drug development.[15][16] Several robust and scalable asymmetric synthetic strategies have been developed to meet this need.
| Synthetic Strategy | Description | Key Advantages | Key Considerations |
| Asymmetric Conjugate Addition | Stereoselective 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. Often employs chiral metal amides or organocatalysts.[17][18] | High diastereoselectivity and enantioselectivity. Readily available starting materials.[17] | Requires careful selection of chiral auxiliary or catalyst. |
| Catalytic Hydrogenation | Asymmetric hydrogenation of β-enamino esters or similar substrates using chiral transition metal catalysts (e.g., Rhodium, Ruthenium).[15][19] | High enantioselectivity (>90% ee). Atom economical. Scalable process.[11][19] | Substrate synthesis may be required. Catalyst sensitivity. |
| Mannich-Type Reactions | Catalytic asymmetric addition of an enolate (or equivalent) to an imine.[3][20] | Convergent approach. Good for constructing complex β-amino acids. | Often requires pre-formed imines and careful control of reaction conditions. |
| Arndt-Eistert Homologation | A classical method involving the conversion of an α-amino acid to its corresponding β-amino acid via a diazoketone intermediate.[3] | Utilizes the readily available chiral pool of α-amino acids. | Use of hazardous diazomethane. Often multi-step. |
| Biocatalytic Methods | Use of engineered enzymes (e.g., aspartase mutants) for the stereoselective synthesis of β-amino acids.[12] | Environmentally benign ("green") chemistry. High stereoselectivity. Aqueous conditions.[11][12] | Enzyme availability and substrate scope can be limited. |
Experimental Protocol: Enantioselective Synthesis via Copper-Catalyzed Hydroamination
This protocol is a representative example of a modern, catalytic approach to synthesizing chiral β-amino acid derivatives from readily available starting materials.[17] It leverages a ligand-controlled hydrocupration to achieve high enantioselectivity.
Objective: To synthesize an enantioenriched β-amino acid derivative via CuH-catalyzed hydroamination of an α,β-unsaturated ester.
Materials:
-
α,β-Unsaturated ester (e.g., methyl cinnamate)
-
1,2-Benzisoxazole (aminating reagent)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral ligand (e.g., a chiral phosphine ligand)
-
Silane reductant (e.g., diethoxymethylsilane)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere supplies (Nitrogen or Argon)
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve Cu(OTf)₂ (5 mol%) and the chiral phosphine ligand (5.5 mol%) in anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for complex formation. Causality: The pre-formation of the chiral copper complex is critical for ensuring that the subsequent catalytic cycle proceeds through the desired asymmetric pathway.
-
Reaction Assembly: To the catalyst solution, add the α,β-unsaturated ester (1.0 equiv) and 1,2-benzisoxazole (1.2 equiv). Causality: Using a slight excess of the aminating reagent ensures complete consumption of the starting ester.
-
Initiation of Reaction: Cool the reaction mixture to the optimized temperature (e.g., 0 °C). Slowly add the silane reductant (2.0 equiv) dropwise over 10-15 minutes. Causality: The silane reduces the Cu(II) precatalyst to the active Cu(I)-hydride species, which initiates the catalytic cycle. Slow addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Causality: The aqueous workup removes inorganic salts and polar byproducts, while chromatography isolates the desired enantioenriched β-amino acid derivative.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
This self-validating system ensures that the chirality is installed catalytically and can be verified quantitatively at the end of the synthesis.
Transformative Applications in Drug Discovery
The unique properties of β-amino acids have been successfully leveraged across a wide range of therapeutic areas.[1][13]
| Application Area | Example/Mechanism | Therapeutic Potential |
| Peptidomimetics | Designing β-peptide analogues of receptor ligands (e.g., opioid binding peptides) or MHC-binding peptides.[1][2][] | Creating potent and selective receptor agonists/antagonists; developing peptide-based vaccines and immunotherapies.[5] |
| Enzyme Inhibition | Incorporation of α-hydroxy-β-amino acids to act as transition-state mimics for proteases (e.g., Apstatin, Bestatin).[2] | Treatment of hypertension, cancer, and infectious diseases by inhibiting key enzymes.[] |
| Antimicrobials | Designing β-peptides that mimic the amphipathic structures of natural antimicrobial peptides.[1][2] | Overcoming antibiotic resistance by providing a class of molecules that are not susceptible to bacterial proteases. |
| Small Molecules | The β-amino acid motif is a key structural component in numerous approved drugs, such as the anti-cancer agent Paclitaxel and the anti-diabetic drug Sitagliptin.[12] | Broad applications across oncology, metabolic diseases, and more, where the motif imparts crucial structural and stability features. |
| Foldamer-based Therapeutics | Developing novel, non-natural protein-like structures that can inhibit protein-protein interactions (PPIs).[8][22] | Targeting previously "undruggable" intracellular targets involved in cancer and other diseases. |
Future Outlook and Challenges
The field of β-amino acid chemistry continues to evolve rapidly. While significant progress has been made, several challenges and opportunities remain. The development of more efficient and generalizable synthetic routes to access complex, polysubstituted β-amino acids remains an active area of research.[3] Furthermore, improving the computational tools to accurately predict the three-dimensional structures of β-peptides will accelerate their rational design.[4] As our ability to synthesize and structurally characterize these building blocks improves, their integration into even more sophisticated drug modalities, such as antibody-drug conjugates and PROTACs, will undoubtedly unlock new therapeutic possibilities.
Conclusion
β-Amino acid building blocks represent a powerful and validated platform technology in medicinal chemistry.[1] Their ability to confer proteolytic resistance, control peptide conformation, and expand structural diversity provides an indispensable toolkit for addressing the multifaceted challenges of modern drug discovery. From enhancing the therapeutic potential of peptides to serving as core scaffolds in successful small molecule drugs, β-amino acids will continue to be critical components in the design and development of innovative medicines.
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- Juaristi, E. (Ed.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley-VCH.
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(N/A). (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. Available at: [Link]
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Kumar, A., & Sharma, G. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]
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Lecourt, T., & Micouin, L. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. RSC Publishing. Available at: [Link]
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(N/A). (N/A). Beta2-Amino Acids: Synthesis Approaches & Compounds. Chiroblock GmbH. Available at: [Link]
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Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris. Available at: [Link]
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(N/A). (2025). Synthesis of chiral-β-amino acids and their applications in Medicinal Chemistry. Aston University. Available at: [Link]
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(N/A). (N/A). Beta-peptide. Wikipedia. Available at: [Link]
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Wang, D., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC. Available at: [Link]
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Aguilar, M. I., et al. (2007). β-Amino acid-containing hybrid peptides —new opportunities in peptidomimetics. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Tsuji, N., Kennemur, J. L., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. MPG.PuRe. Available at: [Link]
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Tey, W. T., & Zhu, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scientific Research Publishing. Available at: [Link]
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(N/A). (N/A). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
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(N/A). (2025). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. ResearchGate. Available at: [Link]
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Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. Available at: [Link]
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D'Andrea, L. D., & Isernia, C. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
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Abdel-Magid, A. F., Cohen, J. H., & Maryanoff, C. A. (1999). Chemical process synthesis of beta-amino acids and esters. Current Medicinal Chemistry. Available at: [Link]
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(N/A). (2013). Why are peptides consisting of beta amino acids metabolically more stable?. ResearchGate. Available at: [Link]
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Bojarska, U., & Mlynarski, M. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Available at: [Link]
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(N/A). (2025). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Available at: [Link]
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Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]
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(N/A). (N/A). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. Available at: [Link]
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Methodological & Application
Application Note & Protocols: Enzymatic Synthesis of L-β-(furan-2-yl)-alanine using Phenylalanine Ammonia Lyases
Introduction: The Case for Biocatalytic Synthesis of Heterocyclic Amino Acids
Non-canonical amino acids are critical building blocks in modern drug discovery, offering pathways to novel peptides and small molecules with enhanced potency, stability, and unique pharmacological profiles. Among these, L-β-(furan-2-yl)-alanine, a heterocyclic analogue of phenylalanine, presents a valuable scaffold. Traditional chemical synthesis of such chiral molecules often involves multiple steps, harsh reaction conditions, and challenging stereochemical control.
This guide details a robust biocatalytic alternative using Phenylalanine Ammonia Lyase (PAL). PAL-mediated synthesis provides a direct, highly stereoselective, and environmentally benign route to enantiopure L-arylalanines from readily available prochiral precursors.[1][2] The process operates under mild aqueous conditions, capitalizing on the enzyme's ability to catalyze the asymmetric addition of ammonia to an α,β-unsaturated acid.[3] This application note provides the scientific principles, detailed experimental protocols, and quality control measures for the successful synthesis of L-β-(furan-2-yl)-alanine.
Principle and Mechanism: The MIO-Dependent Catalysis of PAL
Phenylalanine Ammonia Lyase (PAL, EC 4.3.1.24) is a non-oxidative enzyme that naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[4] For synthetic applications, the reverse reaction is exploited. By providing a high concentration of ammonia, the reaction equilibrium can be shifted to favor the amination of an α,β-unsaturated carboxylate.[5]
The catalytic activity of PAL is dependent on a unique prosthetic group, 4-methylidene-imidazole-5-one (MIO), which is formed autocatalytically from a conserved Ala-Ser-Gly motif within the enzyme's active site.[1][6] The MIO group acts as a potent electrophile. The synthesis of L-β-(furan-2-yl)-alanine proceeds via the conjugate addition of ammonia to 2-furanacrylic acid, where the MIO group facilitates the stereospecific attack of the nucleophilic ammonia on the β-carbon of the substrate.[4][7]
Caption: The catalytic cycle of Phenylalanine Ammonia Lyase (PAL).
Protocol 1: Preparation of Whole-Cell Biocatalyst
For robust and cost-effective synthesis, a whole-cell biocatalyst approach is recommended. This avoids laborious enzyme purification. Here, we describe the expression of a codon-optimized PAL gene (e.g., from Petroselinum crispum, PcPAL) in E. coli.
Rationale: E. coli is a well-characterized and easily manipulated expression host. Using whole cells protects the enzyme from the harsh, high-pH reaction environment and simplifies catalyst removal post-reaction.
Materials:
-
E. coli BL21(DE3) cells
-
Expression vector (e.g., pET-28a) containing the PAL gene
-
Luria-Bertani (LB) medium and Terrific Broth (TB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Phosphate-buffered saline (PBS), pH 7.4
Methodology:
-
Transformation: Transform the PAL expression vector into chemically competent E. coli BL21(DE3) cells and select on LB agar plates containing the appropriate antibiotic.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8–1.0.
-
Induction: Cool the culture to 28°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubation: Continue to incubate the culture at 28°C for 20 hours with vigorous shaking.[8]
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS (pH 7.4).
-
Storage: The resulting cell paste can be used immediately or stored at -80°C for future use.
Protocol 2: Enzymatic Synthesis of L-β-(furan-2-yl)-alanine
This protocol details the hydroamination of 2-furanacrylic acid using the prepared whole-cell biocatalyst.
Rationale: The key to driving the reaction towards synthesis is the use of a highly concentrated ammonia solution (as ammonium hydroxide), which serves as both the nitrogen source and the buffering agent to maintain the optimal alkaline pH for PAL activity.[2][5] A surfactant like Triton X-100 can be added to improve cell permeability.[8]
Caption: Quality control checkpoints integrated into the synthesis workflow.
| Table 2: Troubleshooting Guide | ||
| Problem | Possible Cause | Solution |
| Low or no PAL expression | Ineffective IPTG induction; plasmid issue. | Verify plasmid sequence. Optimize induction temperature (18-30°C) and IPTG concentration (0.1-1 mM). |
| Low reaction conversion | Inactive enzyme; poor substrate permeability. | Confirm enzyme activity with L-phenylalanine. Increase Triton X-100 concentration slightly (up to 2%). |
| Substrate precipitation | Low solubility in the reaction buffer. | Ensure pH is maintained at 10. Consider adding a small amount of a co-solvent like DMSO (5-10%). |
| Poor HPLC peak shape | Column degradation; buffer mismatch. | Ensure mobile phase pH is appropriate for the analyte. Flush or replace the column. |
References
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Poppe, L., et al. (2012). Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. Methods in Molecular Biology, 794, 3-19. [Link]
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Lang, K., & Chin, J. W. (2014). Engineering enzymes for noncanonical amino acid synthesis. ACS Chemical Biology, 9(5), 1028-1041. [Link]
-
Poppe, L., et al. (2012). Preparation of unnatural amino acids with ammonia-lyases and 2,3-aminomutases. PubMed. [Link]
-
Poppe, L., et al. (2012). Preparation of Unnatural Amino Acids with Ammonia-Lyases and 2,3-Aminomutases. SpringerLink. [Link]
-
Weise, N. J., et al. (2015). The Bacterial Ammonia Lyase EncP: A Tunable Biocatalyst for the Synthesis of Unnatural Amino Acids. Journal of the American Chemical Society, 137(41), 13410-13413. [Link]
-
Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240. [Link]
-
Langer, M., et al. (2000). Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines. Chemistry, 6(18), 3386-3390. [Link]
-
Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Wikipedia. [Link]
-
Gotor-Fernández, V., et al. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. ResearchGate. [Link]
-
Barros, J., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. PubMed. [Link]
-
Parmeggiani, F., & Turner, N. J. (2018). Synthetic and therapeutic applications of ammonia-lyases and aminomutases. Chemical Reviews, 118(1), 73-118. [Link]
-
Mattey, A. P., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative. Organic Process Research & Development, 24(9), 1739-1748. [Link]
-
Barros, J., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. ResearchGate. [Link]
-
Barros, J., et al. (2018). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. PMC. [Link]
-
Wu, S., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 7244-7250. [Link]
-
Klettke, K. L., et al. (2007). β-Styryl- and β-Aryl-β-alanine Products of Phenylalanine Aminomutase Catalysis. Journal of the American Chemical Society, 129(22), 6988-6989. [Link]
-
Xiang, D. F., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications, 12(1), 5648. [Link]
-
Louie, G. V., et al. (2006). Structural Determinants and Modulation of Substrate Specificity in Phenylalanine-Tyrosine Ammonia-Lyases. PLoS ONE, 1(1), e4. [Link]
-
Yoshida, T., et al. (2001). Simultaneous determination of F-beta-alanine and beta-alanine in plasma and urine with dual-column reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 311-316. [Link]
Sources
- 1. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylalanine ammonia-lyase: the use of its broad substrate specificity for mechanistic investigations and biocatalysis--synthesis of L-arylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]
Knoevenagel condensation methods for beta-amino acid synthesis
Application Note: Knoevenagel Condensation Strategies for -Amino Acid Synthesis
Abstract & Strategic Value
This application note details the operational frameworks for synthesizing
Core Mechanism: The Knoevenagel-to- -Amino Acid Pathway
The synthesis of
Mechanistic Flow (The Rodionov Pathway)
The Rodionov reaction is the most direct "one-pot" implementation of this logic, converting aldehydes, malonic acid, and ammonium acetate directly into
Figure 1: The Rodionov reaction mechanism. The pathway integrates Knoevenagel condensation and Michael addition in a single thermodynamic cascade.
Protocol A: The Classic Rodionov Reaction (One-Pot)
Best for: Rapid generation of rac-
Materials
-
Aldehyde: 1.0 equivalent (e.g., Benzaldehyde)
-
Malonic Acid: 1.0–1.2 equivalents
-
Ammonium Acetate: 2.0 equivalents
-
Solvent: Ethanol (95% or absolute)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (10 mmol) and malonic acid (10 mmol, 1.04 g) in Ethanol (15 mL).
-
Ammonium Addition: Add ammonium acetate (20 mmol, 1.54 g) to the solution. The reaction is endothermic; slight cooling may occur.
-
Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (
) for 4–8 hours.-
Checkpoint: Monitor via TLC.[2] The disappearance of the aldehyde and the formation of a polar spot (ninhydrin active) indicates progress.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. Many
-amino acids will precipitate directly as white crystals. -
Filtration & Wash: Filter the precipitate. Wash the filter cake with cold ethanol (
) and diethyl ether ( ) to remove unreacted aldehyde and ammonium salts. -
Recrystallization: If necessary, recrystallize from aqueous ethanol (1:1 water/ethanol).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is maintained. |
| Oiling Out | Product solubility in EtOH | Cool to |
| Impurity | Cinnamic acid byproduct | The Knoevenagel product failed to undergo Michael addition. Increase |
Protocol B: The Meldrum's Acid Platform
Best for: Synthesis of
Workflow Logic
-
Knoevenagel Condensation: Aldehyde + Meldrum's Acid
Arylidene Meldrum's Acid. -
Conjugate Addition: Arylidene + Amine
Adduct. -
Hydrolysis/Decarboxylation: Acidic hydrolysis yields the
-amino acid.
Step-by-Step Procedure
Step 1: Knoevenagel Condensation (Green Protocol)
-
Mix Aldehyde (10 mmol) and Meldrum's Acid (10 mmol, 1.44 g) in water (20 mL) or perform solvent-free by grinding in a mortar for 10 minutes.
-
If in water, stir at RT for 2 hours. The product usually precipitates as a solid.
-
Filter and wash with cold water. Dry in a desiccator. Yields are typically >90%.[3][4]
Step 2: Conjugate Addition & Ring Opening
-
Dissolve the Arylidene Meldrum's Acid (5 mmol) in dry THF (15 mL).
-
Add the desired amine (e.g., benzylamine or ammonia equivalent) (5.5 mmol). Stir at RT for 1–3 hours.
-
Observation: The reaction color often lightens as the conjugation is broken.
Step 3: Decarboxylation to
-
Evaporate the THF.
-
Redissolve the residue in 6M HCl (10 mL) and reflux for 3 hours.
-
Note: This step hydrolyzes the acetonide and decarboxylates the malonic core.
-
-
Evaporate to dryness. Use ion-exchange chromatography (Dowex 50W) to isolate the free amino acid from the hydrochloride salt.
Advanced Method: Asymmetric Organocatalysis
Best for: Enantioselective synthesis of
Protocol: Thiourea-Catalyzed Addition
This method utilizes a chiral thiourea catalyst to activate the Knoevenagel adduct (derived from Meldrum's acid) for attack by a nitrogen source.
-
Substrate Preparation: Synthesize the Knoevenagel adduct of the aldehyde and Meldrum's acid (as per Protocol B, Step 1).
-
Catalytic Reaction:
-
Dissolve adduct (0.5 mmol) in Toluene (5 mL).
-
Add Chiral Thiourea Catalyst (10 mol%) (e.g., Takemoto's catalyst).
-
Add
-Boc-hydroxylamine (0.6 mmol) or similar nucleophile. -
Stir at
to for 24 hours.
-
-
Workup: Flash chromatography yields the N-protected
-amino acid precursor with high enantioselectivity. -
Deprotection: Standard TFA/DCM treatment yields the chiral
-amino acid.
Comparative Analysis of Methods
| Feature | Rodionov (Method A) | Meldrum's Acid (Method B) | Asymmetric Organocatalysis (Method C) |
| Complexity | Low (One-Pot) | Medium (2-3 Steps) | High (Requires chiral catalyst) |
| Atom Economy | High | Medium (Loss of acetone) | Medium |
| Stereocontrol | Racemic | Racemic (usually) | High Enantioselectivity |
| Substrate Scope | Aromatic Aldehydes | Broad (Aryl/Alkyl) | Broad |
| Green Factor | Moderate (EtOH reflux) | High (Water/Solvent-free) | Moderate (Organic solvents) |
References
-
Rodionov Reaction Mechanism & Protocol
-
Meldrum's Acid Knoevenagel Condens
- Title: A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condens
- Source: UiTM Institutional Repository
-
URL:[Link]
-
Green Chemistry / Solvent-Free Methods
-
Asymmetric Synthesis Overview
-
C
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular synthesis of congested β 2,2 -amino acids via the merger of photocatalysis and oxidative functionalisations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC06172H [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pure.mpg.de [pure.mpg.de]
- 10. researchgate.net [researchgate.net]
incorporation of furan beta-amino acids into peptidomimetics
An Application Guide to the Incorporation of Furan β-Amino Acids into Peptidomimetics
Authored by: A Senior Application Scientist
Abstract
Peptidomimetics represent a significant advancement in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] The incorporation of non-canonical amino acids is a key strategy in peptidomimetic design, enabling the introduction of unique structural and functional properties.[1][3][4] This guide focuses on furan-based β-amino acids, a class of building blocks that provide conformational rigidity and novel pharmacophoric features due to the furan scaffold's unique electronic and steric properties.[5][6][7] The furan ring can act as a bioisostere for phenyl groups and introduce defined turn structures, making these amino acids highly valuable for modulating peptide conformation and enhancing biological activity.[5][8] We provide detailed protocols for the synthesis of furanoid β-amino acid monomers, their incorporation into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS), and the subsequent characterization of the final peptidomimetics.
Introduction: The Rationale for Furan-Based Peptidomimetics
Natural peptides are exquisite signaling molecules but often fail as therapeutics due to rapid degradation by proteases and poor membrane permeability.[1][2] Peptidomimetics are designed to mimic the structure and function of natural peptides but are engineered for enhanced stability and improved pharmacokinetic profiles.[2][4] A powerful strategy in this endeavor is the incorporation of conformationally constrained amino acids, which lock the peptide backbone into a specific, biologically active conformation.[9][10][11][12]
Furan β-amino acids are particularly compelling building blocks for this purpose. The key advantages include:
-
Conformational Constraint: The rigid five-membered furan ring restricts the rotational freedom of the peptide backbone, pre-organizing the molecule into specific secondary structures like β-turns.[8][9][13] This can lead to higher receptor binding affinity and selectivity.
-
Metabolic Stability: The β-amino acid structure, with an additional carbon in the backbone compared to α-amino acids, is inherently more resistant to enzymatic degradation by peptidases.[14][15]
-
Pharmacophore Diversification: The furan scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs.[6][16] It can participate in various non-covalent interactions, including hydrogen bonding (via the oxygen atom) and π-stacking, and serves as a versatile anchor for further functionalization.[7]
This guide provides researchers with the foundational knowledge and practical protocols to leverage these advantages in their drug discovery programs.
General Workflow for Furan Peptidomimetic Development
The development process follows a logical progression from the synthesis of the custom amino acid building block to the final biological evaluation. This workflow ensures that each step is validated before proceeding to the next, resource-intensive stage.
Sources
- 1. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orientjchem.org [orientjchem.org]
- 7. ijabbr.com [ijabbr.com]
- 8. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 10. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 3-Amino-3-(furan-2-yl)propanoic Acid Synthesis
Subject: Yield Optimization & Troubleshooting Guide for Furan-Based
Welcome to the Technical Support Center
You are accessing this guide because your synthesis of 3-Amino-3-(furan-2-yl)propanoic acid is likely suffering from low yields (<30%), "tarring" (dark reaction mixtures), or difficulties in isolating the zwitterionic product.
This molecule is a critical pharmacophore—a bioisostere for phenyl-alanine derivatives—but the furan ring's acid sensitivity combined with the zwitterionic nature of the product creates a "perfect storm" for yield loss. This guide moves beyond standard textbook protocols to address the specific physicochemical traps of this synthesis.
Module 1: The Synthetic Route (Modified Rodionov)
The most direct route to the racemic
Core Protocol: Microwave-Assisted Synthesis
Why this works: Traditional reflux (4-12 hours) exposes the furan ring to prolonged heat and acidity, leading to polymerization (black tar). Microwave irradiation accelerates the decarboxylation step, reducing reaction time to minutes and preserving the furan ring.
Optimized Workflow:
-
Reactants: Furfural (1.0 eq), Malonic Acid (1.0 eq), Ammonium Acetate (2.0 eq).
-
Solvent: Ethanol (Abs.) or Ethylene Glycol (for higher T without pressure).
-
Conditions: Microwave reactor at 100°C for 10-15 minutes (vs. 6h reflux).
-
Workup: Cool
Filter precipitate Recrystallize from EtOH/Water.
Troubleshooting The Reaction
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Reaction mixture turns black/tarry | Polymerization | Furan ring opening due to high acidity or prolonged heat. | 1. Reduce temp by 10°C.2. Switch to Microwave heating.3. Ensure inert atmosphere ( |
| Clear solution, no precipitate | Incomplete Reaction | Imine intermediate hydrolysis or decarboxylation failure. | 1. Increase Ammonium Acetate to 2.5 eq (drives equilibrium).2. Check solvent dryness (water inhibits imine formation). |
| Yield < 20% after filtration | Solubility Loss | Product is soluble in the reaction solvent (Ethanol). | 1. Cool to 0°C for 4 hours before filtering.2. Add diethyl ether to force precipitation. |
Visualizing the Pathway & Failure Points
Figure 1: The Rodionov pathway. Note the bifurcation at the Imine stage; prolonged heat favors the red "Failure" path (polymerization) over the desired addition.
Module 2: Purification & Isolation (The Zwitterion Trap)
The product, 3-amino-3-(furan-2-yl)propanoic acid, exists as a zwitterion. It is highly soluble in water but insoluble in non-polar organics. Standard liquid-liquid extraction (e.g., DCM/Water) will leave your product in the water waste layer.
The Isoelectric Point (pI) Protocol
To precipitate the product, you must adjust the pH exactly to its pI, where net charge is zero and solubility is lowest.
-
Estimated pI: ~5.8 – 6.2
Step-by-Step Isolation:
-
Evaporation: Remove the alcoholic solvent completely (rotary evaporator).
-
Dissolution: Dissolve the residue in minimal distilled water.
-
Washing: Wash the aqueous phase with Ethyl Acetate (
) to remove unreacted furfural (organic layer = waste). -
Precipitation (CRITICAL):
-
If acidic: Add
dropwise. -
If basic: Add Glacial Acetic Acid dropwise.
-
Target pH: 6.0.
-
-
Crystallization: Add Ethanol (3x volume of water) and store at 4°C overnight.
FAQ: Why can't I use strong acids/bases?
Q: Can I use HCl to precipitate the hydrochloride salt?
A: Yes, but furan rings are acid-labile. Strong mineral acids (HCl,
Module 3: Advanced Optimization (Enzymatic Resolution)
For drug development, you require the enantiopure (
Recommended Route: Lipase-catalyzed kinetic resolution of the ethyl ester.
-
Enzyme: Candida antarctica Lipase B (CAL-B) or Amano Lipase PS.
-
Solvent: Diisopropyl ether (DIPE) or Toluene.
-
Mechanism: The enzyme selectively hydrolyzes the (
)-ester to the ( )-acid, leaving the ( )-ester intact.
Data: Solvent Effects on Yield & Selectivity (CAL-B)
| Solvent | Conversion (24h) | Enantiomeric Ratio ( | Notes |
| Diisopropyl ether | 48% | >100 | Recommended. High selectivity. |
| Toluene | 42% | 65 | Slower reaction rate. |
| THF | 15% | 12 | Enzyme deactivation. |
| Acetone | <5% | N/A | Enzyme denaturation. |
Resolution Workflow Diagram
Figure 2: Kinetic resolution workflow. The biphasic separation at the end exploits the acidity of the hydrolyzed product vs. the neutrality of the unreacted ester.
References
- Sexton, A. et al.
-
Enzym
-Amino Acids:-
Tasnádi, G. et al. "Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids." Organic & Biomolecular Chemistry. Link
-
-
Furan Derivative Synthesis & Bioactivity
-
Pilipenko, A. et al. "Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity." Molecules (MDPI). Link
-
-
Zwitterion Purification Strategies
-
"Separ
-amino acids using zwitterionic exchangers." Journal of Chromatography A. Link
-
Technical Support Center: Purification of 3-Amino-3-(furan-2-yl)propanoic acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 3-Amino-3-(furan-2-yl)propanoic acid via recrystallization. It includes a detailed troubleshooting guide in a direct question-and-answer format, a validated experimental protocol, and essential physicochemical data to support your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing 3-Amino-3-(furan-2-yl)propanoic acid?
A1: Due to its polar amino acid nature, a good starting point is a mixed solvent system. Water or a lower-alcohol/water mixture (e.g., ethanol/water or isopropanol/water) is often effective for polar compounds like amino acids.[1] The principle is to dissolve the compound in a minimum amount of the "good" hot solvent (in which it is highly soluble) and then slowly add a "poor" anti-solvent (in which it is sparingly soluble) to induce crystallization.[2][3]
Q2: My product "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[4][5][6] This is a common issue with impure compounds, which have a depressed melting point.[4][7] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly.[4][5] Seeding the solution with a pure crystal can also help.[4][5][8]
Q3: My recovery yield is very low. What are the common causes?
A3: Low yield is frequently caused by using too much solvent during the initial dissolution step.[3][4][5][9] This keeps a significant amount of your product in the solution (the mother liquor) even after cooling. Other causes include premature crystallization during hot filtration or washing the final crystals with too much cold solvent.[3]
Q4: I see a color impurity in my crude product. Will recrystallization remove it?
A4: Recrystallization can remove colored impurities. If the colored material remains after dissolving the crude product in hot solvent, it can sometimes be removed by adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration to remove the charcoal before cooling.
Q5: How do I know if my recrystallized product is pure?
A5: A primary indicator of purity is a sharp and elevated melting point compared to the crude material.[10][11] Impure compounds melt over a broader and lower temperature range.[7] Further confirmation can be obtained using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC).[12][13]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format to guide you through the optimization process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Solution is too dilute (most common cause). [4][5] 2. Supersaturation has not been achieved. 3. Inhibitory effect of impurities. | 1. Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[4][5] 3. If impurities are preventing crystallization, consider purifying the crude material by another method (e.g., column chromatography) first.[5] |
| Crystallization happens too quickly, yielding fine powder or small needles. | 1. Solution is too concentrated. 2. Cooling rate is too fast. [3] | 1. Reheat the solution and add a small amount (1-5%) of additional hot solvent to slightly decrease saturation.[4] 2. Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop, insulated with glass wool or paper towels, before moving to an ice bath.[14] Slower cooling favors the growth of larger, purer crystals.[12] |
| The product separates as an oil ("oiling out"). | 1. The melting point of the compound (especially when impure) is lower than the boiling point of the solvent. [4][5] 2. High concentration of impurities. [7] 3. The solution is too concentrated or cooled too quickly. | 1. Reheat to dissolve the oil, add more of the primary ("good") solvent, and cool slowly.[4][5] 2. Choose a lower-boiling point solvent system if possible. 3. Triturate the oil with a non-polar solvent (like hexane) in an ice bath to try and induce solidification.[3] |
| Final product is still impure (checked by TLC or melting point). | 1. Inappropriate solvent choice. The impurities may have similar solubility profiles to the desired compound in the chosen solvent. 2. Crystallization occurred too rapidly, trapping impurities. [3] 3. Insufficient washing of the filtered crystals. | 1. Perform small-scale solvent screening to find a system where the impurity is either very soluble or almost insoluble, while the product has high solubility when hot and low solubility when cold.[2][15] 2. Re-recrystallize the material, ensuring a slow cooling rate.[12] 3. When filtering, wash the crystals with a minimal amount of ice-cold fresh solvent to rinse away the mother liquor containing the dissolved impurities.[9] |
| Furan ring degradation (discoloration, e.g., darkening/polymerization). | 1. The furan ring is unstable under strongly acidic conditions. [16][17] 2. Prolonged heating. High temperatures can potentially lead to degradation of furan compounds.[18] | 1. Avoid using strongly acidic solvents or conditions for recrystallization. If the compound is the hydrochloride salt, use of protic solvents is generally acceptable, but avoid adding strong acids. 2. Minimize the time the solution is kept at high heat. Dissolve the compound quickly and proceed to the cooling step. |
Physicochemical Properties & Solvent Selection
A successful recrystallization is critically dependent on the choice of solvent.[14] The ideal solvent will dissolve 3-Amino-3-(furan-2-yl)propanoic acid poorly at room temperature but readily at its boiling point.[2][15]
Compound Properties:
-
Molecular Formula: C₇H₉NO₃[19]
-
Appearance: White to off-white powder[20]
-
Melting Point: 218-222 °C (decomposes)[20]
-
Structure: Contains a polar amino group (-NH₂), a polar carboxylic acid group (-COOH), and a moderately polar furan ring. This zwitterionic potential makes it more soluble in polar protic solvents.
Solvent Selection Table (Qualitative)
Based on the principle of "like dissolves like" and general properties of β-amino acids, the following table provides guidance for solvent screening.[9]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Profile for 3-Amino-3-(furan-2-yl)propanoic acid |
| Water | Very High | 100 | Good Candidate. Likely low solubility when cold, high when hot. Excellent for zwitterionic compounds.[1] |
| Ethanol | High | 78 | Good "Good" Solvent. Likely soluble, especially when hot. Often used in a mixed system with water or a non-polar anti-solvent.[1] |
| Isopropanol | Medium-High | 82 | Good "Good" Solvent. Similar to ethanol, useful as the primary solvent in a mixed system. |
| Ethyl Acetate | Medium | 77 | Potential "Poor" Solvent. May be useful as an anti-solvent with ethanol or isopropanol. |
| Hexane/Heptane | Very Low | 69 / 98 | Good "Poor" Solvent. Compound is expected to be insoluble. Ideal for use as an anti-solvent or for final crystal washing. |
| Acetone | Medium-High | 56 | May be a good solvent, but its low boiling point might not provide a wide enough solubility gradient. |
Recommended Recrystallization Protocol
This protocol outlines a robust procedure for the purification of 3-Amino-3-(furan-2-yl)propanoic acid using a mixed-solvent system, a common and effective method for amino acids.[3]
Materials:
-
Crude 3-Amino-3-(furan-2-yl)propanoic acid
-
Solvent 1 ("Good" solvent): Deionized Water or Ethanol
-
Solvent 2 ("Poor" anti-solvent): Isopropanol or Acetone
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., water) dropwise while heating the mixture to a gentle boil with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[14]
-
Hot Filtration (Optional): If insoluble impurities or discoloration are present, perform a hot gravity filtration. (If using charcoal for color, add it, stir for a few minutes, then filter). This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Remove the flask from the heat. Slowly add the "poor" anti-solvent (e.g., isopropanol) dropwise to the hot solution until it becomes faintly cloudy (the saturation point). If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.
-
Crystal Growth (Slow Cooling): Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.[12]
-
Maximize Yield (Cold Cooling): Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals in the funnel with a minimal amount of ice-cold "poor" solvent (or a cold mixture of the good/poor solvents) to rinse away any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.
Process Workflow and Troubleshooting Logic
The following diagram illustrates the decision-making process during the recrystallization workflow.
Caption: Recrystallization workflow with integrated troubleshooting decision points.
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
- Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- BenchChem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
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- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
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- BenchChem. (2025). Technical Support Center: Purification of Polar Furan Derivatives by Chromatography.
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- Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
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- Unknown. (n.d.).
- Hampton Research. (n.d.). Crystallization Tips.
- Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- ACS Publications. (2022, March 3). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters.
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
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Furan-2-Aldehyde (Furfural) Purification: A Technical Support Guide
Welcome to the technical support center for the purification of reaction mixtures containing furan-2-aldehyde, commonly known as furfural. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the removal of unreacted furfural. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of furan-2-aldehyde that I should consider for its removal?
A1: Understanding the physical properties of furan-2-aldehyde is crucial for selecting an appropriate purification method. It is a colorless to amber-colored oily liquid with a characteristic almond-like odor.[1] Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄O₂ | [2][3] |
| Molecular Weight | 96.08 g/mol | [1] |
| Boiling Point | 161.7 °C (at atmospheric pressure) | [1][4] |
| Melting Point | -36 °C to -38.1 °C | [4][5] |
| Solubility in Water | Slightly soluble (8.3 g/100 mL) | [4][6] |
| Solubility in Organic Solvents | Miscible with most polar organic solvents | [1][6] |
| Density | 1.16 g/mL at 25 °C | [4] |
Its relatively high boiling point and slight water solubility are key factors that influence the choice between distillation, extraction, and other methods.
Q2: What are the main challenges in removing unreacted furan-2-aldehyde?
A2: The primary challenges stem from its reactivity and the complexity of the reaction mixtures it's often found in.[7] Furfural can be thermally unstable, especially at its atmospheric boiling point, leading to polymerization and the formation of resinous by-products known as humins.[8][9] This not only results in product loss but can also cause equipment fouling.[9] Additionally, reaction mixtures can contain starting materials, catalysts, and by-products with similar polarities to furfural, making separation by techniques like chromatography complex.[8]
Q3: What safety precautions should I take when handling furan-2-aldehyde?
A3: Furan-2-aldehyde is toxic if swallowed or inhaled and can cause serious eye and skin irritation.[10][11] It is also a suspected carcinogen.[10] Therefore, it is imperative to handle it in a well-ventilated area, preferably within a chemical fume hood.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][12] Keep it away from heat, sparks, and open flames as it is a flammable liquid.[4][12] In case of contact with eyes, rinse cautiously with water for several minutes.[10] If inhaled, move to fresh air.[10]
Troubleshooting Guide
Issue 1: Low recovery of the desired product after purification.
Possible Cause A: Thermal degradation of the product or furfural during distillation.
-
Explanation: As mentioned, furfural is prone to degradation at high temperatures.[9] If your desired product is also thermally sensitive, distillation at atmospheric pressure can lead to significant losses.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of furfural and your product, minimizing thermal stress.[9][13] For example, furfural's boiling point is 90°C at 65 mmHg.[13]
-
Steam Stripping: For aqueous mixtures, steam stripping can be an effective method to remove furfural at lower temperatures, preventing its degradation.[7]
-
Possible Cause B: Inefficient extraction.
-
Explanation: The choice of extraction solvent and the extraction conditions play a critical role in the partitioning of furfural. If the solvent has a low affinity for furfural or if the phase separation is poor, recovery will be low.
-
Solution:
-
Solvent Selection: Choose a solvent in which furfural is highly soluble and which is immiscible with your reaction solvent. Common choices include toluene, methyl isobutyl ketone (MIBK), and 1-butanol.[14][15]
-
Biphasic Systems: If possible, design your reaction in a biphasic system where the furfural is continuously extracted into an organic phase as it is formed.[7][16] This can significantly improve yields by preventing side reactions.[16]
-
Advanced Extraction Systems: For challenging separations, consider using ionic liquids or hydrophobic deep eutectic solvents (HDES), which have shown high extraction efficiencies for furfural.[17][18][19]
-
Salting-Out Effect: The addition of salts like NaCl or Na₂SO₄ to the aqueous phase can increase the partition coefficient of furfural into the organic phase.[18]
-
Issue 2: The purified product is still contaminated with furan-2-aldehyde.
Possible Cause A: Azeotrope formation during distillation.
-
Explanation: Furfural forms an azeotrope with water, which contains about 36% furfural at atmospheric pressure.[18] This can make complete separation by simple distillation challenging.
-
Solution:
-
Two-Step Distillation: A common industrial practice is a two-step distillation process. The first step separates the azeotrope, and the second step purifies the furfural.[18]
-
Azeotropic Distillation with a Third Component: Adding a third component that alters the azeotropic composition can facilitate separation.
-
Possible Cause B: Co-elution during column chromatography.
-
Explanation: If the polarity of your product and furfural are very similar, they may co-elute during column chromatography.
-
Solution:
-
Optimize Chromatographic Conditions: Experiment with different stationary and mobile phases. A silicate-based stationary phase with an organic acid as the mobile phase has been shown to be effective for purifying furfural derivatives.[8] High-performance liquid chromatography (HPLC) methods using reverse-phase columns with acetonitrile/water gradients can also be employed for analytical and preparative separations.[20][21]
-
Chemical Quenching Prior to Chromatography: Convert the unreacted furfural into a more polar or non-polar derivative that is easier to separate.
-
Issue 3: Formation of dark, insoluble material (humins) during workup.
Possible Cause: Acid-catalyzed polymerization of furan-2-aldehyde.
-
Explanation: In the presence of acid and heat, furfural can polymerize to form dark, resinous materials called humins.[8]
-
Solution:
-
Neutralize the Reaction Mixture: Before any heating steps (like distillation or solvent evaporation), neutralize any acid in the reaction mixture. A wash with a mild base like sodium bicarbonate solution can be effective.[22]
-
Minimize Residence Time at High Temperatures: If distillation is necessary, ensure the residence time of furfural in the hot distillation flask is minimized.[23] Continuous removal of the product as it forms is ideal.[23]
-
Use of Inhibitors: In some industrial processes, polymerization inhibitors are added.
-
Experimental Protocols
Protocol 1: Removal of Furan-2-Aldehyde by Liquid-Liquid Extraction
This protocol is a general guideline for the extractive removal of furfural from an aqueous reaction mixture.
Materials:
-
Reaction mixture containing furan-2-aldehyde
-
Extraction solvent (e.g., toluene, MIBK)[14]
-
Separatory funnel
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add an equal volume of the chosen organic extraction solvent.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.
-
Combine the organic extracts and wash with a saturated brine solution to remove dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the organic solvent under reduced pressure using a rotary evaporator to isolate the product.
Protocol 2: Chemical Quenching of Furan-2-Aldehyde using Sodium Bisulfite
This protocol is useful when distillation and extraction are not feasible or when a high degree of furfural removal is required. It relies on the formation of a water-soluble bisulfite adduct.[24]
Materials:
-
Reaction mixture in an organic solvent
-
Saturated sodium bisulfite solution
-
Miscible organic solvent (e.g., methanol or DMF, if needed)[24]
-
Immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
Procedure:
-
If the reaction was run in a non-polar organic solvent, you may need to add a miscible co-solvent like methanol or DMF to facilitate the reaction with the aqueous bisulfite solution.[24]
-
Add a saturated solution of sodium bisulfite to the reaction mixture. The amount should be in stoichiometric excess relative to the furan-2-aldehyde.
-
Stir the mixture vigorously for 30-60 minutes at room temperature. The formation of the bisulfite adduct is often visible as a precipitate or a change in the appearance of the aqueous layer.
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent to extract your desired product.
-
Separate the layers. The furfural-bisulfite adduct will remain in the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the purified product.
Decision-Making Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for choosing the most appropriate method for removing unreacted furan-2-aldehyde.
Caption: A decision workflow for selecting a purification method for furan-2-aldehyde.
References
-
AIDIC - Associazione Italiana Di Ingegneria Chimica. (n.d.). Separation of Furfural and Acetic Acid with Liquid-Liquid- Extraction and Distillation in Biorefinery Systems: Simulations. Retrieved from [Link]
-
Liquid-Liquid Extraction of Furfural from Water by Hydrophobic Deep Eutectic Solvents: Improvement of Density Function Theory Modeling with Experimental Validations. (2020, August 24). PubMed. Retrieved from [Link]
-
Wang, J., et al. (2008). Recovery of Furfural from Aqueous Solution by Ionic Liquid Based Liquid–Liquid Extraction. Taylor & Francis. Retrieved from [Link]
-
AIP Publishing. (2024, March 7). Optimization of furfural liquid-liquid extraction from oil palm empty fruit bunch hydrolysate solution with solvent variations. AIP Conference Proceedings. Retrieved from [Link]
-
Liquid–Liquid Extraction of Furfural from Water by Hydrophobic Deep Eutectic Solvents: Improvement of Density Function Theory Modeling with Experimental Validations. (2020, August 24). ACS Omega. Retrieved from [Link]
-
2-Furaldehyde (FCHO) - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
Cole-Parmer. (2006, February 1). Material Safety Data Sheet - 2-Furaldehyde, 99%. Retrieved from [Link]
- Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
-
Arico', F. (2022). Towards Scalable Synthesis of Furanics: Products Purification and Comparative Environmental Assessment. IRIS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-benzofuran carboxaldehyde, 4265-16-1. Retrieved from [Link]
-
Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. (n.d.). PMC. Retrieved from [Link]
- Google Patents. (n.d.). US9181211B2 - Process for the production of furfural.
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. (n.d.). PMC. Retrieved from [Link]
-
Yeast Metabolome Database. (n.d.). 2-furancarboxaldehyde (YMDB01459). Retrieved from [Link]
-
Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation. (2019, April 5). ACS Publications. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Fur-2-aldehyde (FDB004219). Retrieved from [Link]
-
Vedantu. (2021, May 5). Furfural: Properties, Structure, Uses & Preparation in Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Retrieved from [Link]
-
StudyGuides.com. (n.d.). Furfural (Chemistry) – Study Guide. Retrieved from [Link]
-
Chemical Papers. (n.d.). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. Retrieved from [Link]
-
Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.). Retrieved from [Link]
-
MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Furfural. Retrieved from [Link]
-
Reddit. (2025, May 27). How to get rid of aldehyde from reaction mixture : r/AskChemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3909408A - Process for treating aldehydes.
-
Preparation Of Furfural (i.e., Furan-2-aldehyde) Patents and Patent Applications (Class 549/489). (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC. Retrieved from [Link]
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Validation & Comparative
1H NMR Spectrum Analysis of 3-Amino-3-(furan-2-yl)propanoic acid HCl
The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Amino-3-(furan-2-yl)propanoic acid HCl . It is structured to serve as a direct operational resource for structural verification and purity assessment in drug discovery workflows.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals[1]
Executive Summary: The Structural Mandate
3-Amino-3-(furan-2-yl)propanoic acid (often referred to as
However, the synthesis of this compound—often via the Rodionov reaction or enzymatic resolution—frequently retains specific impurities (starting aldehydes, elimination products) that are difficult to detect by UV-HPLC alone due to overlapping chromophores.[1]
This guide compares the 1H NMR performance of the target HCl salt against its critical impurities and alternative forms, establishing a self-validating protocol for purity confirmation.
Strategic Analysis: Method Selection
Why use 1H NMR over LC-MS for this specific verification?
| Feature | 1H NMR (Target Approach) | LC-MS (Alternative) |
| Stereochemistry | High: | Low: Cannot distinguish enantiomers/diastereomers without chiral columns. |
| Salt Stoichiometry | Definitive: Integration of ammonium protons (in DMSO- | Null: Salt counterions are lost in the ionization source. |
| Impurity ID | Structural: Identifies what the impurity is (e.g., residual furfural). | Mass-based: Only gives |
Experimental Protocol: Sample Preparation
To ensure reproducibility and spectral fidelity, the choice of solvent is binary but critical.[1]
Protocol A: Structural Elucidation (Recommended)
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS. -
Rationale: DMSO is required to observe the exchangeable protons (
and ). In D O, these signals disappear, preventing confirmation of the salt form.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameter Set: 30° pulse angle,
(relaxation delay) 2.0 s to ensure accurate integration of the furan protons which can have longer relaxation times.
Protocol B: Rapid Purity Check
-
Solvent: D
O. -
Rationale: Eliminates the broad ammonium/acid peaks, providing a clean baseline to integrate the aliphatic region (
-protons) against the aromatic furan signals.[1] -
Note: The chemical shifts will migrate upfield slightly in D
O compared to DMSO- due to solvent polarity and dielectric effects.
Spectral Analysis & Comparison
The core of this analysis compares the Target Product against its Primary Impurity (Furan-2-acrylic acid) and the Free Amino Acid .
A. The Target Spectrum: 3-Amino-3-(furan-2-yl)propanoic acid HCl
Solvent: DMSO-
| Position | Multiplicity | Integral | Assignment Logic | |
| -COOH | 12.5 - 12.8 | Broad s | 1H | Carboxylic acid proton.[1] Often very broad. |
| -NH | 8.4 - 8.8 | Broad s | 3H | Ammonium protons.[1] Confirms HCl salt state. |
| Furan-H5 | 7.65 - 7.75 | dd ( | 1H | Most deshielded ring proton (adjacent to Oxygen).[1] |
| Furan-H4 | 6.45 - 6.55 | dd ( | 1H | "Beta" furan proton, further from the substituent.[1] |
| Furan-H3 | 6.55 - 6.65 | d ( | 1H | Adjacent to the chiral center; often overlaps with H4.[1] |
| 4.60 - 4.75 | m (approx.[1] q) | 1H | Chiral center. Deshielded by both the Furan ring and the | |
| 2.90 - 3.15 | Multiplet (ABX) | 2H | Diastereotopic protons.[1] Appear as an AB part of an ABX system. |
B. Comparative Purity Analysis
The table below highlights the "Red Flag" signals that indicate specific impurities or degradation.
| Compound | Key Diagnostic Signal ( | Comparison to Target |
| Target (HCl Salt) | Shows correct integration (1:1) with Furan H5. | |
| Furan-2-acrylic acid (Precursor) | Contains two doublets ( | |
| Furfural (Degradant) | Distinct singlet downfield.[1] Furan peaks shift to | |
| Free Amino Acid (Zwitterion) | The |
Structural Elucidation Workflow
The following diagram illustrates the logical flow for assigning the spectrum and verifying the structure using the ABX spin system of the propanoic acid chain.
Figure 1: Logical workflow for the structural verification of 3-Amino-3-(furan-2-yl)propanoic acid HCl.
Technical Deep Dive: The ABX System
A frequent point of confusion in analyzing this molecule is the
-
Chirality Effect: Because the
-carbon is a stereocenter, the two -protons are diastereotopic (chemically non-equivalent).[1] They do not appear as a simple doublet. -
Appearance: They form the AB part of an ABX system (where X is the
-proton). You will typically see two sets of "doublet of doublets" (dd) or a complex multiplet if the chemical shift difference ( ) is small compared to the coupling constant ( ).[1] -
Coupling Constants:
-
Verification: If you observe a simple doublet here, it suggests rapid racemization or accidental equivalence (rare in DMSO), but more likely indicates the achiral precursor (Furan-2-acrylic acid) where the double bond protons would be much further downfield.[1]
References
-
PubChem. (2025).[2] 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3.[1][2] National Library of Medicine. [Link][1]
-
Abraham, R. J., & Mobli, M. (2008).[1] 1H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link] (Validating furan ring current effects on chemical shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link] (Standard for solvent referencing in DMSO-d6 vs D2O).
-
Bencivenni, G., et al. (2022).[1] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. [Link] (Synthesis and spectral characterization of furan-propanoic acid derivatives).
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A Comparative Guide to the Bioisosteric Replacement of Tryptophan with Furan Beta-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of peptide-based drug discovery, the strategic modification of amino acid residues is a cornerstone of optimizing therapeutic potential. The bioisosteric replacement of canonical amino acids with non-proteinogenic counterparts offers a powerful tool to modulate peptide conformation, stability, and biological activity. This guide provides an in-depth technical comparison of the bioisosteric replacement of L-tryptophan with furan-based β-amino acids. While direct comparative biological data is an emerging field, this document synthesizes current knowledge on the synthesis, conformational impact, and potential functional consequences of this substitution, providing a robust framework for researchers exploring this novel peptide modification.
The Rationale for Tryptophan Bioisosterism
Tryptophan, with its bulky, aromatic indole side chain, plays a crucial role in the structure and function of many bioactive peptides. It often serves as a critical anchoring residue for membrane interaction, participates in key π-π stacking and cation-π interactions with receptors, and contributes significantly to the overall hydrophobic character of a peptide. However, the indole moiety is also susceptible to oxidative degradation, and its inherent properties may not always be optimal for a desired therapeutic profile.
Bioisosteric replacement aims to substitute a functional group with another that retains similar physical and chemical properties, with the goal of enhancing a molecule's pharmacological activity or refining its pharmacokinetic profile. A bioisostere is a molecule that results from the exchange of an atom or a group of atoms with a broadly similar alternative.[1] The objective is to create a new molecule with similar biological properties to the parent compound, potentially improving activity, attenuating toxicity, or altering metabolism.[1]
The furan ring, as a bioisostere for the indole group of tryptophan, presents an intriguing alternative. While both are aromatic heterocycles, the furan ring is smaller, possesses different electronic properties due to the oxygen heteroatom, and introduces a distinct steric footprint. The incorporation of a β-amino acid backbone further alters the peptide's conformational landscape, offering unique possibilities for structural control.
Synthesis of Furan-Based β-Amino Acids and Their Peptide Incorporation
The journey to a furan-modified peptide begins with the synthesis of the furanoid β-amino acid building block. These are often derived from carbohydrate precursors, earning them the classification of "sugar amino acids."[2][3]
General Synthetic Approach
A common strategy involves the stereoselective synthesis from readily available sugar lactones or other carbohydrate derivatives. The furan ring is typically formed through cyclization reactions, and the amino and carboxylic acid functionalities are introduced via standard organic transformations.[3][4]
Illustrative Synthetic Workflow:
Caption: Generalized synthetic workflow for a furanoid amino acid.[2][3]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Furanoid β-Amino Acids
The incorporation of the synthesized Fmoc-protected furanoid β-amino acid into a peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5][6][7]
Step-by-Step Protocol:
-
Resin Selection and Swelling:
-
First Amino Acid Loading (if applicable):
-
Load the first Fmoc-protected amino acid onto the resin according to standard protocols for the chosen resin type.[5]
-
-
Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[5][6]
-
Amino Acid Coupling:
-
Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either a standard α-amino acid or the synthesized furanoid β-amino acid) using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a colorimetric test such as the Kaiser test.[9]
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
-
Final Cleavage and Deprotection:
-
Purification and Characterization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
-
Comparative Conformational Analysis: Tryptophan vs. Furan β-Amino Acid
The substitution of a flexible L-tryptophan residue with a conformationally constrained furanoid β-amino acid is expected to have a profound impact on the peptide's secondary structure.
Tryptophan's Conformational Role: The dihedral angles (φ, ψ) of the tryptophan backbone and the side-chain torsion angles (χ1, χ2) allow for considerable conformational flexibility. In many bioactive peptides, tryptophan is found in turn or loop regions, or as part of an α-helix or β-sheet, where it often plays a key role in stabilizing the structure through hydrophobic and aromatic interactions.[10]
Furanoid β-Amino Acid's Conformational Influence: Furanoid β-amino acids, due to their cyclic nature, act as potent turn mimics.[2][3] Their incorporation into a peptide sequence can induce the formation of well-defined β-turn or γ-turn structures.[4] This is a significant departure from the more varied conformational possibilities of tryptophan.
Workflow for Conformational Analysis:
Caption: Workflow for comparative conformational analysis.
Experimental Protocols for Conformational Studies
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a rapid and powerful technique for assessing the overall secondary structure content of a peptide in solution.[11]
-
Sample Preparation: Prepare solutions of both the tryptophan-containing and the furan-substituted peptides at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Data Acquisition: Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Data Analysis: Compare the spectra of the two peptides. A native tryptophan-containing peptide might show a characteristic spectrum for an α-helix (negative bands at ~208 and ~222 nm) or a random coil. The furan-substituted peptide is likely to exhibit a spectrum indicative of a turn structure. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR provides high-resolution structural information at the atomic level.
-
Sample Preparation: Dissolve the peptides in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1 or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a suite of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Data Analysis:
-
Resonance Assignment: Use TOCSY spectra to identify the spin systems of individual amino acid residues.
-
Sequential Assignment: Use NOESY spectra to connect adjacent residues and establish the complete sequence-specific assignment.
-
Structural Restraints: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons. These distance restraints are used to calculate a 3D structural model of the peptide.
-
Comparative Analysis: A comparison of the NOE patterns and the calculated structures for the tryptophan and furan-substituted peptides will reveal detailed differences in their conformations. The furan-substituted peptide is expected to show NOEs consistent with a tight turn around the furanoid residue.
-
Expected Conformational Differences
| Feature | Peptide with Tryptophan | Peptide with Furan β-Amino Acid | Rationale |
| Backbone Flexibility | Generally flexible, can adopt various conformations (α-helix, β-sheet, random coil). | Conformationally constrained, induces a specific turn structure.[4] | The cyclic nature of the furanoid amino acid restricts backbone dihedral angles. |
| Side Chain Orientation | Indole ring orientation is flexible (defined by χ1 and χ2 angles).[10] | Furan ring orientation is relatively fixed with respect to the peptide backbone. | The furan ring is an integral part of the constrained scaffold. |
| Hydrogen Bonding | Can act as a hydrogen bond donor via the indole N-H. | The furan oxygen can act as a hydrogen bond acceptor. | The heteroatom in the aromatic ring differs. |
| Overall Shape | Can be linear, globular, or adopt other complex folds. | Likely to be more compact and folded due to the induced turn. | The turn-inducing property nucleates a folded structure. |
Potential Impact on Biological Activity: A Comparative Outlook
While direct experimental comparisons are scarce, we can extrapolate the potential consequences of this bioisosteric replacement on biological activity based on the altered physicochemical and structural properties.
| Biological Activity | Tryptophan-Containing Peptide | Predicted Effect of Furan β-Amino Acid Replacement | Mechanistic Rationale |
| Receptor Binding (e.g., RGD peptides) | Tryptophan may be involved in key hydrophobic or aromatic interactions with the receptor.[12] | Activity could be enhanced, reduced, or altered in selectivity. | The constrained turn induced by the furanoid amino acid may present the key pharmacophoric residues (e.g., Arg, Gly, Asp) in a more or less favorable orientation for receptor binding.[6] The different electronic nature of the furan ring will also alter interactions. |
| Antimicrobial Activity | Tryptophan is crucial for the activity of many antimicrobial peptides, facilitating membrane insertion and disruption.[8][13] | Activity may be retained or enhanced if the furan ring can mimic the membrane-anchoring role of the indole. | The amphipathic structure is key. If the furan-substituted peptide can maintain an amphipathic conformation and the furan ring can effectively partition into the lipid bilayer, antimicrobial activity may be preserved. The increased rigidity might enhance lytic efficiency. |
| Enzymatic Stability | Susceptible to cleavage by proteases, particularly at sites adjacent to bulky hydrophobic residues. | Likely to have enhanced stability against proteolytic degradation. | The unnatural β-amino acid backbone is not readily recognized by many proteases. |
| Metabolic Stability | The indole ring is a site of oxidative metabolism. | The furan ring has a different metabolic profile and may be less prone to certain oxidative pathways. | The different heteroatom and electronic distribution alter susceptibility to metabolic enzymes. |
Experimental Protocols for Biological Activity Comparison
Receptor Binding Assay (e.g., for RGD peptides targeting integrins):
-
Assay Setup: Use a competitive binding assay with a purified integrin receptor (e.g., αvβ3) and a labeled ligand.[6]
-
Procedure: Incubate the receptor with the labeled ligand in the presence of increasing concentrations of the tryptophan-containing peptide or the furan-substituted analog.
-
Data Analysis: Measure the displacement of the labeled ligand and calculate the IC₅₀ (half-maximal inhibitory concentration) for each peptide. A lower IC₅₀ indicates higher binding affinity.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):
-
Bacterial Strains: Select a panel of relevant Gram-positive and Gram-negative bacteria.
-
Procedure: In a 96-well plate, perform a serial dilution of each peptide in a suitable bacterial growth medium. Inoculate each well with a standardized suspension of bacteria.
-
Data Analysis: Incubate the plates overnight and determine the MIC, which is the lowest concentration of the peptide that visibly inhibits bacterial growth.[8]
Conclusion and Future Directions
The bioisosteric replacement of tryptophan with a furan β-amino acid represents a sophisticated strategy in peptide design. This substitution offers a powerful means to enforce a specific turn conformation, potentially pre-organizing the peptide into a bioactive structure. Furthermore, the introduction of an unnatural β-amino acid backbone can significantly enhance proteolytic stability, a critical attribute for therapeutic peptides.
While the current body of literature strongly supports the conformational effects of this substitution, there is a clear need for direct comparative studies that evaluate the biological consequences in various contexts, such as receptor binding and antimicrobial activity. Future research should focus on synthesizing pairs of peptides—one with tryptophan and one with a furan β-amino acid analog—and subjecting them to a battery of biophysical and biological assays. Such studies will provide the crucial experimental data needed to fully unlock the potential of this promising bioisosteric replacement in the development of next-generation peptide therapeutics.
References
- Martinková, M., Gonda, J., & Raschmanová, J. (2006). Novel Furanoid α-Substitued α-Amino Acid as a Potent Turn Mimic in Peptide Synthesis. Molecules, 11(7), 564-573.
- Chakraborty, T. K., Ghosh, S., Jayaprakash, S., Sharma, J. A. R. P., Ravikanth, V., Diwan, P. V., Nagaraj, R., & Kunwar, A. C. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 65(20), 6441-6457.
- Martinková, M., Gonda, J., & Raschmanová, J. (2006). Novel furanoid alpha-substitued alpha-amino acid as a potent turn mimic in peptide synthesis. Molecules (Basel, Switzerland), 11(7), 564–573.
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1180, 15-43.
- Teo, C. Y., Tejo, B. A., Leow, A. T. C., Salleh, A. B., & Rahman, M. B. A. (2017). Novel Furan-containing Peptide-based Inhibitors of Protein Arginine Deiminase Type IV (PAD4). Chemical biology & drug design, 90(4), 558-570.
- Ahangari, C., Ebrahimi, F., & Shokoohinia, Y. (2021). Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide. Avicenna journal of medical biotechnology, 13(1), 38–44.
- Li, Z., Wang, Y., Liu, Y., Wang, S., & Shang, D. (2014). Importance of Tryptophan in Transforming an Amphipathic Peptide into a Pseudomonas aeruginosa-Targeted Antimicrobial Peptide. PloS one, 9(10), e110223.
- Sewald, N., & Sewald, K. (2021). Tuning the Biological Activity of RGD Peptides with Halotryptophans. Journal of medicinal chemistry, 64(1), 235–248.
- Al-Sha'er, M. A., & Al-Hiari, Y. M. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules (Basel, Switzerland), 27(3), 1047.
- Singh, Y., Sharma, P., & Kumar, P. (2015). Synthesis and Pharmacology of α/β3-Peptides Based on the Melanocortin Agonist Ac-His-dPhe-Arg-Trp-NH2 Sequence. ACS medicinal chemistry letters, 6(8), 903–907.
- Das, S., & Jana, S. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules, 29(22), 5029.
- Strøm, M. B., Haug, B. E., Skar, M. L., Stensen, W., Stiberg, T., & Svendsen, J. S. (2018). Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Antibiotics (Basel, Switzerland), 7(2), 33.
- Lee, M. R., Raman, N., Gellman, S. H., Lynn, D. M., & Palecek, S. P. (2015). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS chemical biology, 10(9), 2025–2033.
- Ngu, M. C., & Richardson, D. E. (1997). The Synthesis of RGD Peptides via Solid Phase Peptide Synthesis. The Journal of the Arkansas Academy of Science, 51, 138-143.
- Pescio, M., Milanetti, E., Gosti, G., Ganesan, A., & Tramontano, A. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings.
- Das, S., & Jana, S. (2024). A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org.
- Lee, M. K., Cha, J. H., & Kim, K. L. (1996). Antimicrobial activity of a 13 amino acid tryptophan-rich peptide derived from a putative porcine precursor protein of a novel family of antibacterial peptides. FEBS letters, 391(1-2), 109–112.
- Pescio, M., Milanetti, E., Gosti, G., Ganesan, A., & Tramontano, A. (2023). Classification of bioactive peptides: a comparative analysis of models and encodings.
- Kuijpers, B. H. M., Groothuys, S., Soede, A. C., Laverman, P., Boerman, O. C., van Delft, F. L., & Rutjes, F. P. J. T. (2007). Preparation and Evaluation of Glycosylated ArginineGlycineAspartate (RGD) Derivatives for Integrin Targeting.
- Øverli, Ø., Winberg, S., & Damsgård, B. (2005). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Reviews in Fisheries Science, 13(3), 181-203.
- Joudiou, C., Lins, L., & Brasseur, R. (2022). Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides. Quarterly reviews of biophysics, 55, e10.
- De, S., Samanta, U., & Karle, I. L. (2009). Comparative analysis of cross strand aromatic–Phe interactions in designed peptide β-hairpins. Organic & Biomolecular Chemistry, 7(12), 2530-2536.
- Sivaev, I. B., Anufriev, S. V., & Bregadze, V. I. (2023). Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide. Molecules, 28(8), 3465.
- Kelly, S. M., Jess, T. J., & Price, N. C. (2000). Spectroscopic Methods for Analysis of Protein Secondary Structure.
- Patani, G. A., & LaVoie, E. J. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
- Ngu, M. C. (1994). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride
As researchers and drug development professionals, our work fundamentally relies on the precise and safe handling of novel chemical entities. 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride is one such compound, presenting a unique combination of functionalities—an amino acid, a furan ring, and a hydrochloride salt. This guide provides a comprehensive, technically grounded protocol for its safe handling, storage, and disposal, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Our primary objective is to build a culture of safety and confidence in the laboratory. This document serves as an essential resource for ensuring that every interaction with this compound is conducted with the highest standards of care, protecting both the researcher and the integrity of the experimental work.
Hazard Identification: A Multifaceted Risk Profile
Understanding the hazard profile of 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride requires an analysis of its constituent parts. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its primary hazards by examining its structural motifs: the corrosive nature of the hydrochloride salt and the toxicological potential of the furan ring.
The hydrochloride salt classifies the compound as a corrosive solid .[1][2] Dust particles can react with moisture on the skin or in the respiratory tract, causing irritation or chemical burns.[1][2] The furan moiety introduces additional concerns. Furan and its derivatives are recognized for their potential health risks, including liver damage and possible carcinogenicity, as classified by the International Agency for Research on Cancer (IARC).[3][4][5] Inhalation of furan vapors can also lead to central nervous system effects.[3][6]
| Hazard Class | Potential Effect | Rationale |
| Skin Irritation/Corrosion | Causes skin irritation or burns upon contact. | The hydrochloride salt is acidic and corrosive.[1][7] |
| Serious Eye Damage | Causes serious eye irritation or damage. | Acidic and corrosive properties pose a significant risk to eye tissue.[7][8] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. | Fine dust particles can irritate mucous membranes.[7] |
| Target Organ Toxicity | Potential for long-term liver damage. | The furan ring is associated with hepatotoxicity.[3][4] |
| Carcinogenicity | Classified as a possible human carcinogen (Group 2B). | This classification is based on data for the furan chemical family.[3][5] |
Engineering Controls: Your First and Best Defense
Before any personal protective equipment is even selected, the primary method for exposure control must be robust engineering controls. It is a standing policy of regulatory bodies like OSHA that engineering and work practice controls are the principal means of reducing chemical exposure.[9]
Primary Engineering Control: The Chemical Fume Hood All handling of solid 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride, especially weighing and transfers where dust can be generated, must be performed inside a certified chemical fume hood. This captures dust and potential vapors at the source, preventing inhalation.
Secondary Control: Ventilation Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final line of defense. Its selection must be based on a thorough risk assessment of the tasks to be performed.[2][10] For this compound, a multi-layered PPE approach is mandatory.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles are required at all times when handling the compound in any form. Standard safety glasses do not provide adequate protection from splashes or dust.[1][10]
-
Enhanced Protection: When handling larger quantities (>1 gram) of the solid or when there is a significant risk of splashing (e.g., during dissolution in a vortex), a face shield must be worn in addition to chemical splash goggles.[1][10][11] A face shield alone is not sufficient eye protection.[1][10]
Hand Protection
-
Glove Type: Chemical-resistant nitrile gloves are the standard for incidental contact.[2] They provide a suitable barrier against the acidic nature of the hydrochloride and potential skin absorption of the furan moiety.
-
Glove Practice:
Body Protection
A buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing from contamination.[2] For tasks with a higher splash potential, consider a chemically resistant apron worn over the lab coat.[11]
Respiratory Protection
When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. However, in the rare event of an engineering control failure or a large spill outside of containment, a respirator would be necessary. An air-purifying respirator with cartridges appropriate for acid gases and organic vapors should be available for emergency situations.[10]
Procedural Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure and contamination. The following diagram and steps outline a validated procedure from preparation to disposal.
Caption: Step-by-step workflow for handling the compound.
Emergency Response Protocols
Preparedness is paramount. All laboratory personnel must be familiar with the location and operation of emergency equipment.[12]
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab.
-
Contain: Use a spill kit with a neutral absorbent material suitable for corrosive and organic compounds. Do not use combustible materials like paper towels to absorb large quantities.
-
Neutralize (if acidic): For acidic spills, use a weak base like sodium bicarbonate or calcium carbonate for neutralization.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure First Aid
The following diagram outlines the immediate actions required following an exposure event.
Caption: Emergency first aid procedures for exposure.
Waste Disposal Plan
Improper disposal of chemical waste is illegal and environmentally harmful.[13][14] All waste streams associated with 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride must be treated as hazardous waste.
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh paper, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[13]
-
Container Labeling: All waste containers must be labeled with a "Hazardous Waste" tag, listing the full chemical name of all components.
-
Disposal Pathway: Arrange for waste pickup through your institution's EHS office or a licensed hazardous waste contractor. Never pour this chemical down the drain.[13]
By adhering to these scientifically-grounded procedures, you can effectively mitigate the risks associated with handling 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride, ensuring a safe and productive research environment.
References
-
Title: Hazards of furans and alkylfurans in food to consumers' health Source: Vinmec International Hospital URL: [Link]
-
Title: Furan Compounds Group Source: Government of Canada URL: [Link]
-
Title: Managing Corrosive Substances: Safety Protocols for Businesses Source: DENIOS URL: [Link]
-
Title: Furan in food – EFSA confirms health concerns Source: European Food Safety Authority (EFSA) URL: [Link]
-
Title: Corrosive Safety: Protecting Workers from Harmful Substances Source: OSHA Training School URL: [Link]
-
Title: Furan - Information Source: AGES - Austrian Agency for Health and Food Safety URL: [Link]
-
Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta URL: [Link]
-
Title: Working Safely With Corrosives Source: HSE Training URL: [Link]
-
Title: Risk Management Scope for Furan Compounds Source: Government of Canada URL: [Link]
-
Title: How to Safely Handle Dangerous Substances in the Workplace Source: OSHA.com URL: [Link]
-
Title: Comprehensive Guide to Hydrolysis and Analysis of Amino Acids Source: Waters URL: [Link]
-
Title: DIOXINS AND FURANS; AND HOSPITAL WASTE INCINERATION Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Chemical Hazards and Toxic Substances - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: 3-Amino-3-(furan-2-yl)propanoic acid Source: PubChem URL: [Link]
- Title: Process for reducing dioxin and furan emissions in the stack gas from an incinerator Source: Google Patents URL
-
Title: OSHA Chemical Hazards And Communication Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL: [Link]
-
Title: OSHA Handbook for Small Businesses - Hazardous Chemical Exposure Source: Justia URL: [Link]
-
Title: Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins Source: US Pharmacopeia (USP) URL: [Link]
-
Title: OSHA Requirements for HazCom Compliance Source: National Association of Safety Professionals (NASP) URL: [Link]
-
Title: Sample Preparation Source: The Hospital for Sick Children (SickKids) URL: [Link]
-
Title: 2.2.56. AMINO ACID ANALYSIS Source: ResearchGate URL: [Link]
-
Title: METBIONET GUIDELINES FOR AMINO ACID ANALYSIS Source: Metbio.net URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
